BENGHE Foundational & Exploratory

Check Availability & Pricing

CCT020312: A Deep Dive into its Chemical
Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Abstract

CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic
Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). This
technical guide provides a comprehensive overview of the chemical properties, mechanism of
action, and therapeutic implications of CCT020312. It consolidates key in vitro and in vivo data,
details experimental methodologies, and visualizes the compound's engagement with cellular
signaling pathways. The information presented herein is intended to support further research
and development of CCT020312 as a potential therapeutic agent.

Introduction

CCT020312 has emerged as a valuable chemical tool for selectively activating the PERK
signaling pathway, a crucial cellular stress response mechanism.[1] The unfolded protein
response is a key regulator of cellular homeostasis, and its dysregulation is implicated in a
variety of diseases, including cancer and neurodegenerative disorders.[2][3] CCT020312's
ability to selectively modulate this pathway has positioned it as a compound of interest for
therapeutic intervention. This document synthesizes the current understanding of CCT020312's
chemical and biological properties.

Chemical Properties
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Property Value Reference

1-(4-(5-(4-bromophenyl)-3-
IUPAC Name phenyl-4,5-dihydropyrazol-1-
yI)-4-oxobutyl)-3,3-diethylurea

Molecular Formula C31H30Br2N402 [4]
Molecular Weight 650.40 g/mol [41[5]
CAS Number 324759-76-4 [4][5]
Appearance Yellow-white solid

Solubility DMSO: 50 mg/mL

Purity >98% (HPLC)

Mechanism of Action

CCT020312 functions as a selective activator of PERK (also known as EIF2AK3).[5][6] Upon
activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (elF2a).[1][6] This
phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the
load of unfolded proteins in the endoplasmic reticulum.[1] However, it selectively promotes the
translation of certain mMRNAS, such as that of activating transcription factor 4 (ATF4).[7][8]
ATF4, in turn, upregulates the expression of genes involved in stress adaptation and apoptosis,
including C/EBP homologous protein (CHOP).[7][8][9]

Prolonged activation of the PERK/elF2a/ATF4/CHOP pathway by CCT020312 can lead to cell
cycle arrest and apoptosis, which is the basis for its anti-cancer activity.[7][8][9] Notably,
CCT020312 selectively activates the PERK branch of the UPR without inducing a full ER stress
response.[1][10]

Signaling Pathways

The primary signaling cascade initiated by CCT020312 is the PERK pathway. Additionally,
CCT020312 has been shown to inhibit the AKT/mTOR signaling pathway in cancer cells.[7][8]
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Caption: CCT020312 activates the PERK pathway and inhibits AKT/mTOR signaling.

In Vitro and In Vivo Activity
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In Vitro Data

CCT020312 has demonstrated potent anti-proliferative and pro-apoptotic effects in various

cancer cell lines.

Parameter Cell Line(s) Value Effect Reference(s)
EC50 (PERK Activation of
o - 51uM [5][11]
Activation) PERK
Inhibition of
IC50 (pRB Retinoblastoma
] HT29 4.2 UM ,
Phosphorylation) protein
phosphorylation
GI50 (Cell Inhibition of cell
. _ HT29 3.1uM
Proliferation) growth
Concentration-
Concentration dependent loss
HT29 1.8-6.1uM [1][6]
Range of P-S608-pRB
signal
) MDA-MB-453, Inhibition of
Concentration 4,6, 8 uM ) [7]
CAL-148 colony formation
Half-maximal
Concentration HT29, HCT116 4.2 -57uM reduction of pRB  [1]

phosphorylation

In Vivo Data

Animal studies have shown the anti-tumor efficacy of CCT020312.
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Animal Model Dosage Effect Reference(s)
MDA-MB-453
Orthotopic Xenograft 24 mg/kg Inhibited tumor growth  [7]
Mouse Model
) ] Improved
P301S Tau 2 mg/kg (i.p., daily for ) )
performance in Morris  [4][12]

Transgenic Mice

6 weeks)

water maze

Wildtype Mice

1-5 mg/kg (i.p., daily
for 3 days)

Increased levels of
phosphorylated PERK
and NRF2 in brain

homogenates

[4][6]

Experimental Protocols

Cell Viability and Proliferation Assays

o CCK-8 Assay: Triple-negative breast cancer (TNBC) cell lines (MDA-MB-453 and CAL-148)
were treated with varying doses of CCT020312 for 24 or 48 hours. Cell viability was

subsequently measured using a Cell Counting Kit-8 (CCK-8).[7]

e Colony Formation Assay: CAL-148 cells were treated with CCT020312 at concentrations of

4, 6, and 8 uM to assess the compound's effect on colony formation capacity in a dose-

dependent manner.[7]

» Real-Time Cell Analysis: The growth curves of MDA-MB-453 and CAL-148 cells were
dynamically monitored using a real-time cell analysis system following treatment with

CCT020312 to evaluate its impact on cell proliferation over time.[7]

Apoptosis Assays

e Flow Cytometry: MDA-MB-453 and CAL-148 cells were treated with different concentrations
of CCT020312 for 24 hours. Apoptosis was then detected and quantified using an Annexin
V/fluorescein isothiocyanate (FITC) apoptosis detection kit and flow cytometry.[7]

Western Blotting for Apoptosis Markers: Following treatment with CCT020312, protein levels
of cleaved PARP, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic) were measured by Western
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blotting to confirm the induction of apoptosis.[6][7]

Western Blotting for Signaling Pathway Analysis

Total proteins from cell or tissue lysates were extracted using RIPA lysis buffer. Protein
concentrations were determined using the Enhanced BCA Protein Assay Kit. Equal amounts of
protein were separated by SDS-PAGE, transferred to membranes, and probed with primary
antibodies against key proteins in the PERK and AKT/mTOR pathways (e.g., PERK, p-PERK,
elF2q, p-elF2a, ATF4, CHOP, AKT, p-AKT, mTOR, p-mTOR).[7]
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Caption: A typical experimental workflow for evaluating CCT020312 in vitro.

Therapeutic Implications
Oncology

CCT020312 has demonstrated significant anti-cancer effects in various models, including triple-
negative breast cancer, prostate cancer, and colorectal cancer.[3][7][9] Its mechanism of
inducing G1 phase cell cycle arrest and apoptosis through the PERK pathway makes it a
promising candidate for cancer therapy.[7][8][9] Furthermore, CCT020312 can sensitize cancer
cells to conventional chemotherapeutic agents like paclitaxel, suggesting its potential use in
combination therapies.[1][3]

Neuroprotection

Emerging evidence suggests a neuroprotective role for CCT020312. In models of tauopathy,
PERK activation by CCT020312 has been shown to reduce tau phosphorylation and improve
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neuronal viability.[13] It has also shown promise in models of acute ischemic stroke by
enhancing neuronal survival.[10]

Conclusion

CCT020312 is a potent and selective activator of the PERK signaling pathway with
demonstrated anti-cancer and potential neuroprotective properties. Its well-defined mechanism
of action and efficacy in preclinical models warrant further investigation for its clinical
translation. This guide provides a foundational understanding of CCT020312 for researchers
and drug developers aiming to explore its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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